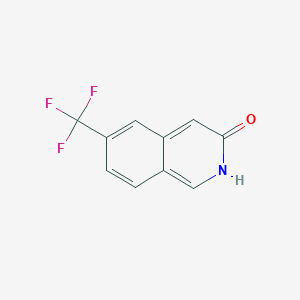
6-(Trifluoromethyl)isoquinolin-3-ol
Descripción general
Descripción
“6-(Trifluoromethyl)isoquinolin-3-ol” is a chemical compound with the molecular formula C10H6F3NO . It has a molecular weight of 213.16 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves metal-catalyzed denitrogenative reactions . These reactions are crucial for the synthesis of N-heterocycles, which are nitrogen-containing heterocyclic scaffolds . Additionally, the synthesis of isoquinolines, a class of compounds to which “this compound” belongs, can be achieved through various methods such as palladium-catalyzed coupling, copper-catalyzed cyclization, and more .Molecular Structure Analysis
The molecular structure of “this compound” consists of a trifluoromethyl group (-CF3) attached to the 6th carbon of an isoquinoline ring .Chemical Reactions Analysis
The trifluoromethyl group in “this compound” plays a significant role in its chemical reactions . Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.41±0.1 g/cm3 and a predicted boiling point of 426.3±45.0 °C .Aplicaciones Científicas De Investigación
Anti-Tumor Applications
- Design and Synthesis for Anti-Tumor Drugs : A novel isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid conjugated together was synthesized and tested for anti-tumor activity. This compound was well tolerated, had high therapeutic efficacy, and low systemic toxicity, suggesting potential as a lead for future anti-tumor drug design (Gao et al., 2015).
Synthesis and Tautomerism
- Synthesis and Tautomerism Studies : Research on isoquinolin-3-ol, including methods of preparation and studies on its tautomerism, has been conducted. These compounds exist predominantly as lactim tautomers in ether solution, and both tautomeric forms are important in ethanol (Jones, 1969).
Application in OLEDs
- Organic Light-Emitting Diodes (OLEDs) : A series of new iridium complexes with isoquinoline derivative ligands were synthesized for application in OLEDs. The color tuning of these complexes was achieved by varying substituents at different positions of the isoquinoline ligand, demonstrating potential for use in red phosphorescent materials in OLEDs (Fang et al., 2006).
Novel Synthesis Methods
- BF3-Promoted Synthesis : An efficient synthesis method for diarylhexahydrobenzo[f]isoquinoline using boron trifluoride etherate has been reported. This method involves a novel rearrangement reaction and broadens the scope of application for these compounds (Chang et al., 2010).
Caspase-3 Inhibitors
- Caspase-3 Inhibition for Disease Treatment : Isoquinoline-1,3,4-trione derivatives have been identified as potent inhibitors of caspase-3. These compounds showed low nanomolar potency against caspase-3 in vitro and protected against apoptosis in a model cell system, indicating a new direction for therapeutic strategies against diseases involving up-regulated apoptosis (Chen et al., 2006).
Direcciones Futuras
The trifluoromethyl group, which is present in “6-(Trifluoromethyl)isoquinolin-3-ol”, is increasingly important in pharmaceuticals, agrochemicals, and materials . This suggests that future research and development efforts may continue to explore the potential applications of trifluoromethylated compounds in these industries .
Propiedades
IUPAC Name |
6-(trifluoromethyl)-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-6-5-14-9(15)4-7(6)3-8/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQGHRJCKUJDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



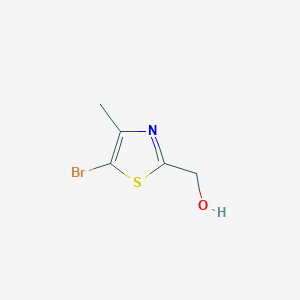
![Thieno[3,2-b]pyridine-6-carbaldehyde](/img/structure/B3217039.png)
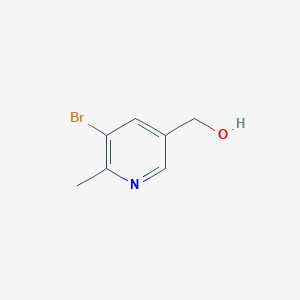

![7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B3217073.png)
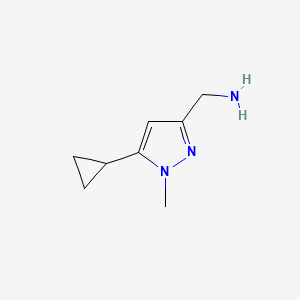


![6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3217102.png)
![9-Amino-5-(4-hydroxy-3,5-dimethoxy-phenyl)-5,8,8a,9-tetrahydro-5aH-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6-one](/img/structure/B3217115.png)
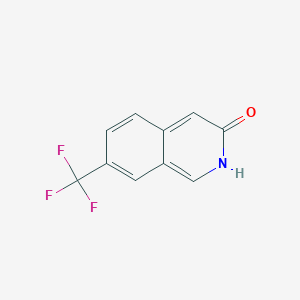
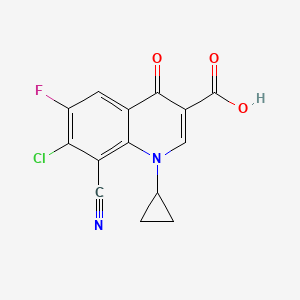
![Ethyl-[2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid benzyl ester](/img/structure/B3217145.png)
![6-Bromo-4-chloro-9H-pyrido[2,3-b]indole](/img/structure/B3217147.png)